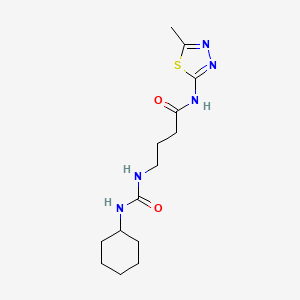
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a member of the family of N-substituted cyclic amides and has been shown to have potent anti-proliferative effects in a variety of cancer cell lines.
作用机制
The exact mechanism of action of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it is thought to act by inhibiting the activity of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the accumulation of mutations that can lead to cancer.
Biochemical and Physiological Effects
In addition to its anti-proliferative effects, 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
实验室实验的优点和局限性
One of the main advantages of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is its specificity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research on 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One area of interest is the development of more potent and selective inhibitors of CHK1, which could have even greater anti-cancer effects. Another potential direction is the investigation of the use of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is also interest in exploring the potential use of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in the treatment of other diseases, such as neurodegenerative disorders.
合成方法
The synthesis of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves the reaction of cyclohexyl isocyanate with 5-methyl-1,3,4-thiadiazol-2-amine, followed by the addition of butyric anhydride. The resulting product is then purified using column chromatography.
科学研究应用
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-proliferative effects in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.
属性
IUPAC Name |
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-10-18-19-14(22-10)17-12(20)8-5-9-15-13(21)16-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H2,15,16,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHURSIYIQAGMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

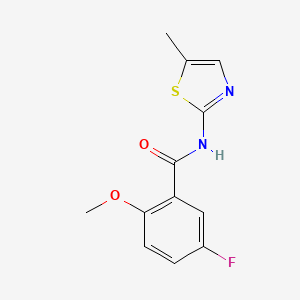
![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)

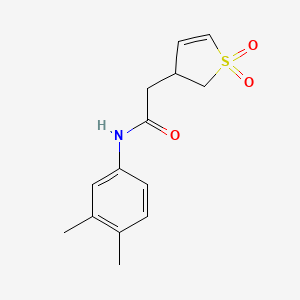
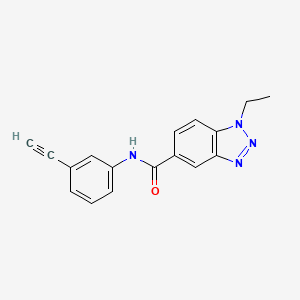
![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)
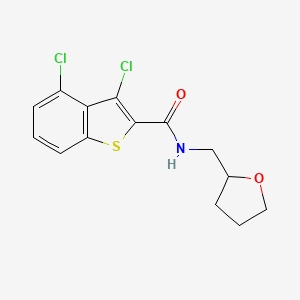

![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)